molecular formula C14H11F3O B1596800 [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol CAS No. 773872-63-2

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

Cat. No. B1596800
CAS RN: 773872-63-2
M. Wt: 252.23 g/mol
InChI Key: BVPHVFJGWWPIEY-UHFFFAOYSA-N
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Description

“[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, but specific data for this compound is not available .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, etc. For this compound, such specific information is not available .

Scientific Research Applications

Catalyst Development

A study by Ozcubukcu et al. (2009) presents a ligand based on a tris(triazolyl)methanol structure that forms a stable complex with CuCl, significantly enhancing the efficiency of Huisgen 1,3-dipolar cycloadditions. This complex demonstrates low catalyst loadings and compatibility with free amino groups, making it an outstanding catalyst for these reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Methanol Production and Applications

Dalena et al. (2018) discuss methanol's role as a fundamental building block for more complex chemical structures and its potential as a clean-burning fuel. The conversion of CO2 to methanol is highlighted as a promising method for reducing CO2 emissions, with methanol also serving as an efficient energy carrier for hydrogen storage (Dalena, Senatore, Marino, Gordano, Basile, & Basile, 2018).

Lipid Dynamics

Nguyen et al. (2019) demonstrate how methanol influences lipid dynamics, particularly in the context of biomembrane studies. The study shows methanol's impact on the mixing and transfer kinetics of lipid bilayers, which has significant implications for understanding cell membrane stability and protein interactions (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Chemical Synthesis

In(OTf)3-catalyzed reactions for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives are reported by Reddy et al. (2012), showcasing a methodology with good yields, high selectivity, and faster reaction times. This research exemplifies the utility of [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol and related compounds in facilitating diverse chemical synthesis processes (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).

Mechanism of Action

Target of Action

It is known that trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals

Mode of Action

It is known that reactions at the benzylic position are very important for synthesis problems . The trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . This could suggest that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that soil bacteria have been shown to degrade pesticides containing trifluoromethyl-substituted aromatic groups . This suggests that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may interact with similar biochemical pathways.

Pharmacokinetics

It is known that drug pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

It is known that trifluoromethylated phenyl groups are present in a large number of drugs . This suggests that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may have similar molecular and cellular effects.

Action Environment

It is known that the trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals . This suggests that environmental factors may play a role in the action of (3’-Trifluoromethyl-biphenyl-4-yl)-methanol.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Specific safety and hazard data for this compound is not available .

Future Directions

The future directions in the research and application of this compound are not specified in the available resources .

properties

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHVFJGWWPIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362707
Record name [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773872-63-2
Record name [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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